3-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Description
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group at the 2-position and an aldehyde group at the 4-position.
Properties
CAS No. |
87967-79-1 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-6-7-5-11-12-10(7)8-3-1-2-4-9(8)14/h1-6,14H,(H,11,12) |
InChI Key |
KJUMTRXBZBPGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE typically involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reduction: 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-METHANOL
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. This compound may also undergo tautomerization, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXYPHENYL)-5-(2-PYRIDYL)-1,2,4-TRIAZOLE: Similar structure with a triazole ring instead of a pyrazole ring.
2-(2-HYDROXYPHENYL)-BENZOTHIAZOLE: Contains a benzothiazole ring with a hydroxyl group at the 2-position.
Uniqueness
3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aldehyde groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
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